5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine
Overview
Description
5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring bearing a methylsulfonyl group
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which are structurally similar to this compound, have been reported to exhibit a wide range of biological activities .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine typically involves the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination to introduce the bromine atom at the 5-position.
Pyrrolidine Introduction: The brominated pyridine is then reacted with pyrrolidine to form 5-bromo-2-(pyrrolidin-1-yl)pyridine.
Methylsulfonylation: Finally, the pyrrolidine ring is functionalized with a methylsulfonyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It can serve as a probe to study various biological pathways and interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Lacks the methylsulfonyl group, which may affect its reactivity and binding properties.
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Contains a piperazine ring instead of pyrrolidine, leading to different biological activities.
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: The presence of a fluorine atom introduces additional electronic effects.
Uniqueness
The presence of both the bromine atom and the methylsulfonyl group in 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
5-bromo-2-(1-methylsulfonylpyrrolidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-6-2-3-10(13)9-5-4-8(11)7-12-9/h4-5,7,10H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLJPWVOLCJVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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